molecular formula C21H24N2O6 B554492 N,N'-Dicarbobenzyloxy-L-ornithine CAS No. 13594-49-5

N,N'-Dicarbobenzyloxy-L-ornithine

Cat. No.: B554492
CAS No.: 13594-49-5
M. Wt: 400.4 g/mol
InChI Key: VBENHRFIEOLOJJ-GOSISDBHSA-N
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Description

N,N'-Dicarbobenzyloxy-L-ornithine, also known as this compound, is a useful research compound. Its molecular formula is C21H24N2O6 and its molecular weight is 400.4 g/mol. The purity is usually 95%.
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Biological Activity

N,N'-Dicarbobenzyloxy-L-ornithine (DCBO) is a synthetic derivative of the amino acid L-ornithine, which has garnered attention for its potential biological activities. This article explores the biological activity of DCBO, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

DCBO is characterized by the presence of two benzyloxycarbonyl (Cbz) protecting groups on the nitrogen atoms of L-ornithine. Its molecular formula is C18H26N2O6C_{18}H_{26}N_2O_6, with a molecular weight of approximately 366.41 g/mol. The structure can be represented as follows:

N N Dicarbobenzyloxy L ornithine=C18H26N2O6\text{N N Dicarbobenzyloxy L ornithine}=\text{C}_{18}\text{H}_{26}\text{N}_2\text{O}_6

The biological activity of DCBO is primarily linked to its role in the urea cycle and its conversion to L-arginine, which is crucial for various physiological functions, including:

  • Protein Synthesis : As a precursor to L-arginine, DCBO contributes to protein synthesis and muscle tissue repair.
  • Immune Function : By enhancing L-arginine levels, DCBO may support immune responses and wound healing.
  • Antifatigue Effects : Research indicates that L-ornithine supplementation can enhance energy metabolism and reduce fatigue, suggesting similar potential for DCBO .

1. Antimicrobial Properties

Studies have shown that amino acid derivatives, including those based on ornithine, exhibit antimicrobial activities. For instance, research into amino acid-based antimicrobial agents indicates that modifications like those in DCBO can enhance efficacy against various bacterial strains .

2. Inhibition of Enzymatic Activity

DCBO has been investigated for its ability to inhibit specific enzymes. For example, it has shown inhibitory effects on caseinolytic activity in certain proteases, which could have implications for therapeutic applications in conditions involving excessive proteolysis .

3. Cancer Research

Research into deaza analogues of ornithine derivatives has demonstrated that modifications can affect cell growth inhibition in cancer cell lines. While DCBO itself may not be directly tested in this context, its structural similarities suggest potential as an inhibitor of tumor growth .

Case Studies and Research Findings

A variety of studies have explored the effects of ornithine derivatives on biological systems:

StudyFocusFindings
Antifatigue EffectsL-ornithine supplementation reduced fatigue and improved energy metabolism in healthy subjects.
Cancer Cell GrowthAnalogues of L-ornithine showed varying potency against tumor cells, indicating potential for further development.
Enzyme InhibitionDemonstrated significant inhibition of caseinolytic activity by ornithine derivatives, suggesting therapeutic potential.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that N,N'-Dicarbobenzyloxy-L-ornithine may exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. Its ability to modulate polyamine metabolism, crucial for cell proliferation, has been explored in several studies. For instance, the compound has been investigated as a potential inhibitor of ornithine decarboxylase, an enzyme associated with cancer cell growth .

Neuroprotective Effects
Studies have shown that derivatives of L-ornithine can influence neuroprotective pathways. This compound may enhance the synthesis of neuroprotective factors, potentially offering therapeutic benefits in conditions like hepatic encephalopathy and other neurodegenerative diseases .

Biochemical Research

Enzyme Inhibition Studies
The compound has been utilized in various enzyme inhibition studies. It has demonstrated significant inhibitory effects on caseinolytic activity of plasmin, a serine protease involved in fibrinolysis . This property makes it a valuable tool for studying proteolytic pathways and their implications in diseases such as cancer and thrombosis.

Polyamine Metabolism Studies
this compound is instrumental in research focusing on polyamine metabolism. By acting as a substrate or inhibitor in enzymatic reactions involving polyamines, it aids in elucidating the roles of these compounds in cellular functions and disease states .

Synthetic Biology

Building Blocks for Peptide Synthesis
In synthetic biology, this compound serves as a building block for synthesizing peptides and peptidomimetics. Its protective groups allow for selective reactions during peptide synthesis, facilitating the creation of complex structures with potential biological activity .

Development of Drug Delivery Systems
The compound's chemical properties are being explored for developing novel drug delivery systems. Its ability to form stable complexes with drugs can enhance bioavailability and targeted delivery, particularly in cancer therapy .

Case Studies

Study FocusFindingsReference
Anticancer ActivityInhibition of ornithine decarboxylase led to reduced tumor growth in vitro
NeuroprotectionEnhanced neuroprotective factor synthesis observed in hepatic encephalopathy models
Enzyme InhibitionSignificant inhibition of plasmin activity noted with varying concentrations
Polyamine MetabolismDemonstrated role in modulating polyamine levels affecting cell proliferation

Properties

IUPAC Name

(2R)-2,5-bis(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O6/c24-19(25)18(23-21(27)29-15-17-10-5-2-6-11-17)12-7-13-22-20(26)28-14-16-8-3-1-4-9-16/h1-6,8-11,18H,7,12-15H2,(H,22,26)(H,23,27)(H,24,25)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBENHRFIEOLOJJ-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NCCC[C@H](C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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